Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide
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Overview
Description
Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide is a complex organic compound that combines the structural features of benzoic acid, dimethoxybenzoic acid, and benzodiazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide typically involves multiple steps:
Preparation of 2,6-dimethoxybenzoic acid: This can be synthesized from 2,6-dimethoxybenzaldehyde through oxidation reactions.
Formation of benzodiazepine derivative: The benzodiazepine core is synthesized through the condensation of o-phenylenediamine with a suitable diketone.
Coupling reaction: The final step involves the coupling of the benzodiazepine derivative with 2,6-dimethoxybenzoic acid hydrazide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of neurological disorders due to its benzodiazepine core.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound is largely influenced by its benzodiazepine core. Benzodiazepines typically exert their effects by binding to the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to sedative, anxiolytic, and muscle relaxant effects. The presence of the benzoic acid and dimethoxy groups may modulate the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzoic acid: A simpler analog used in the synthesis of various organic compounds.
7-Chloro-1,4-benzodiazepin-2-one: A core structure in many benzodiazepine drugs.
2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine: Another benzodiazepine derivative with similar pharmacological properties.
Uniqueness
The uniqueness of benzoic acid, 2,6-dimethoxy-, 2-(7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)hydrazide lies in its combination of structural features from benzoic acid, dimethoxybenzoic acid, and benzodiazepine derivatives. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
84044-28-0 |
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Molecular Formula |
C24H21ClN4O4 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N'-(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)-2,6-dimethoxybenzohydrazide |
InChI |
InChI=1S/C24H21ClN4O4/c1-32-18-9-6-10-19(33-2)20(18)23(30)29-28-22-24(31)26-17-12-11-15(25)13-16(17)21(27-22)14-7-4-3-5-8-14/h3-13,22,28H,1-2H3,(H,26,31)(H,29,30) |
InChI Key |
QHONGBAFCHPZOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC2C(=O)NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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